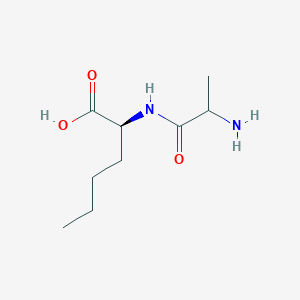
N-(2-Aminopropanoyl)norleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminopropanoyl)norleucine is a synthetic amino acid derivative It is structurally characterized by the presence of an amino group attached to the second carbon of the propanoyl group, which is further linked to norleucine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminopropanoyl)norleucine typically involves the reaction of norleucine with 2-aminopropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms. For instance, Escherichia coli strains can be engineered to overexpress specific enzymes that catalyze the formation of this compound from precursor molecules like norleucine and 2-aminopropanoic acid .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Aminopropanoyl)norleucine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid derivatives.
Applications De Recherche Scientifique
N-(2-Aminopropanoyl)norleucine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Incorporated into peptides and proteins to study protein structure and function.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating enzyme activity.
Industry: Utilized in the production of biopharmaceuticals and as a precursor in the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of N-(2-Aminopropanoyl)norleucine involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. It may interact with specific molecular targets, such as enzymes, and modulate their activity by altering the conformation of the active site or by participating in catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Norleucine: An isomer of leucine with similar biochemical properties.
Norvaline: An isomer of valine that shares similar metabolic pathways with norleucine.
Aminocaproic Acid: A similar amino acid derivative used in various biochemical applications.
Uniqueness
N-(2-Aminopropanoyl)norleucine is unique due to its specific structural features, which allow it to be incorporated into peptides and proteins in a manner that can modulate their function. This makes it a valuable tool in protein engineering and drug discovery, where precise control over protein structure and activity is essential .
Propriétés
Formule moléculaire |
C9H18N2O3 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
(2S)-2-(2-aminopropanoylamino)hexanoic acid |
InChI |
InChI=1S/C9H18N2O3/c1-3-4-5-7(9(13)14)11-8(12)6(2)10/h6-7H,3-5,10H2,1-2H3,(H,11,12)(H,13,14)/t6?,7-/m0/s1 |
Clé InChI |
RSIYBPVKRVHPQK-MLWJPKLSSA-N |
SMILES isomérique |
CCCC[C@@H](C(=O)O)NC(=O)C(C)N |
SMILES canonique |
CCCCC(C(=O)O)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



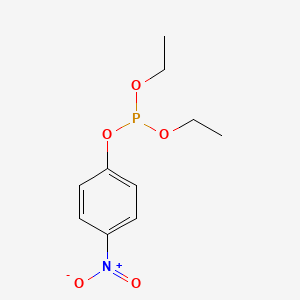
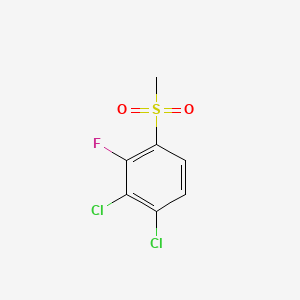

![2-ethyl-N-[4-[4-[N-(2-ethyl-6-methylphenyl)-4-[(E)-2-(4-methylphenyl)ethenyl]anilino]phenyl]phenyl]-6-methyl-N-[4-[(E)-2-(4-methylphenyl)ethenyl]phenyl]aniline](/img/structure/B14761600.png)
![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide](/img/structure/B14761603.png)
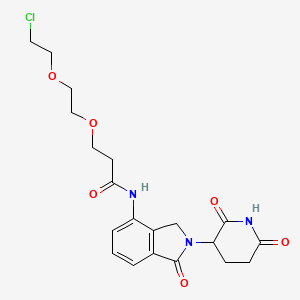


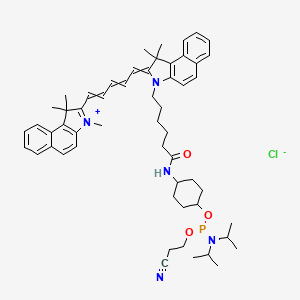
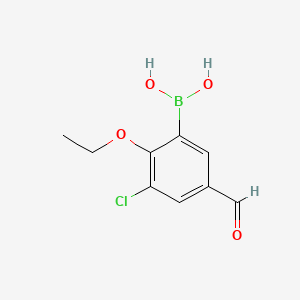
![(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B14761629.png)
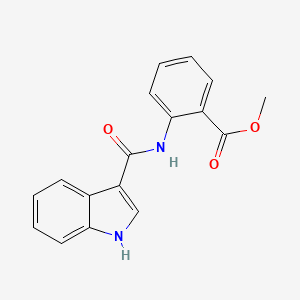
![3-Bromo-7-chloropyrido[2,3-b]pyrazine](/img/structure/B14761650.png)
